n-(2-Hydroxyethyl)-n,n-dimethyl-2,3-bis(octadecanoyloxy)propan-1-aminium acetate
Description
Historical Development and Discovery
The historical development of quaternary ammonium lipids traces back to early twentieth-century investigations into cationic surfactants and their biological applications. Quaternary ammonium compounds emerged as a distinct chemical class over fifty years ago, initially developed for antimicrobial applications before researchers recognized their potential in cellular membrane interactions. The first generation of quaternary ammonium compounds, primarily benzalkonium chloride derivatives, established the foundation for understanding how positively charged amphiphilic molecules interact with biological systems.
The specific compound n-(2-Hydroxyethyl)-n,n-dimethyl-2,3-bis(octadecanoyloxy)propan-1-aminium acetate was first documented in chemical databases in 2005, representing a significant evolution in quaternary ammonium lipid design. This compound emerged from systematic research efforts to optimize cationic lipids for nucleic acid delivery applications, incorporating structural modifications that enhanced both efficacy and biocompatibility. The designation as Rosenthal's inhibitor reflects its initial characterization in specific biochemical assays, highlighting its unique properties within the broader quaternary ammonium compound family.
Research into cationic lipids accelerated significantly during the late twentieth century as scientists recognized their potential for gene delivery applications. The development of this compound represents a sophisticated approach to quaternary ammonium lipid design, incorporating lessons learned from earlier generations of cationic compounds. The compound's structure reflects careful optimization of head group chemistry, hydrophobic tail configuration, and counterion selection to achieve specific research objectives.
Classification within Cationic Lipid Family
Within the comprehensive cationic lipid classification system, this compound occupies a specialized position among quaternary ammonium-based lipids. The compound features a permanently charged quaternary ammonium center, distinguishing it from pH-dependent ionizable lipids that become protonated only under acidic conditions. This permanent positive charge ensures consistent electrostatic interactions with negatively charged biomolecules across a wide range of physiological conditions.
The structural classification of this compound places it within the tetraalkylammonium salt family, specifically as a quaternary ammonium derivative with asymmetric alkyl substitution. The presence of the hydroxyethyl group introduces additional hydrophilic character while maintaining the essential cationic properties required for nucleic acid interactions. The two octadecanoyloxy chains provide the necessary hydrophobic character for membrane integration and lipid bilayer formation.
Compared to other cationic lipids used in research applications, this compound exhibits unique structural features that influence its biological activity. The acetate counterion represents a significant departure from traditional chloride or bromide salts commonly used in quaternary ammonium compounds, offering improved biocompatibility profiles. The saturated eighteen-carbon acyl chains provide optimal membrane integration properties while maintaining structural stability under physiological conditions.
Table 1: Structural Classification Comparison of Cationic Lipids
| Compound Type | Head Group Structure | Tail Configuration | Counterion | Charge Characteristics |
|---|---|---|---|---|
| This compound | Quaternary ammonium with hydroxyethyl | Two C18 saturated chains | Acetate | Permanently positive |
| Dimethyldioctadecylammonium | Simple quaternary ammonium | Two C18 saturated chains | Bromide/Chloride | Permanently positive |
| Ionizable lipids | Tertiary amine | Variable chain lengths | Various | pH-dependent |
Research Significance of Rosenthal's Inhibitor
The research significance of this compound, known as Rosenthal's inhibitor, extends across multiple domains of biochemical and pharmaceutical research. The compound's unique structural characteristics enable specific interactions with biological membranes that have proven valuable in nucleic acid delivery research applications. Its designation as an inhibitor reflects its ability to modulate specific biochemical pathways, though the exact mechanisms underlying this inhibitory activity continue to be subjects of active investigation.
Research applications of this compound have demonstrated its effectiveness as a component in lipid nanoparticle formulations designed for nucleic acid delivery. The compound's amphiphilic nature allows integration into lipid bilayers, potentially altering membrane fluidity and permeability characteristics essential for cellular uptake mechanisms. Studies have shown that the hydroxyethyl modification of the quaternary ammonium head group improves cellular compatibility while maintaining effective nucleic acid binding capabilities.
The compound's research significance is further enhanced by its role in advancing understanding of structure-activity relationships within quaternary ammonium lipids. Comparative studies with structurally related compounds have revealed how specific molecular modifications influence biological activity, membrane interactions, and cellular uptake mechanisms. The acetate counterion configuration provides researchers with a valuable tool for investigating the influence of counterion selection on cationic lipid performance.
Investigations into the compound's mechanism of action have revealed its capacity to facilitate nucleic acid transport across cellular membranes through membrane disruption and endosomal escape mechanisms. The compound's integration into lipid bilayers alters membrane properties in ways that enhance cellular uptake of associated nucleic acid cargoes. These findings have contributed significantly to the broader understanding of how quaternary ammonium lipids function in biological systems.
Academic Nomenclature Frameworks
The academic nomenclature for this compound follows established International Union of Pure and Applied Chemistry conventions for quaternary ammonium compounds. The systematic name reflects the compound's complex structure, beginning with the quaternary ammonium center and incorporating descriptors for each substituent group. The nomenclature clearly identifies the hydroxyethyl modification, the dimethyl substitution pattern, and the two octadecanoyloxy ester linkages that define the compound's amphiphilic character.
Alternative nomenclature systems used in research literature include simplified descriptors that emphasize functional characteristics rather than complete structural detail. The designation as Rosenthal's inhibitor provides a concise identifier that facilitates communication within research communities while maintaining connection to the compound's historical development. Database identifiers, including the PubChem Compound Identifier 160880, provide standardized reference points for computational and bibliographic applications.
The Chemical Abstracts Service registry number system assigns unique identifiers to each distinct chemical structure, enabling precise identification across diverse research contexts. For this compound, multiple registry numbers exist reflecting different salt forms and structural variants documented in the literature. This multiplicity of identifiers reflects the compound's significance across various research applications and the evolution of its characterization over time.
Molecular formula representations provide essential information for computational applications and database searches. The formula C45H89NO7 clearly indicates the compound's elemental composition while the structural representations reveal the spatial arrangement of functional groups. These standardized representations enable automated analysis and comparison with structurally related compounds in chemical databases.
Table 2: Nomenclature Framework Summary
| Nomenclature Type | Designation | Application Context |
|---|---|---|
| International Union of Pure and Applied Chemistry Systematic | This compound | Formal chemical documentation |
| Common Research Name | Rosenthal's inhibitor | Research literature communication |
| PubChem Identifier | CID 160880 | Database searches and computational applications |
| Chemical Abstracts Service Numbers | 13106-14-4, 7059-39-4 | Registry and patent applications |
| Molecular Formula | C45H89NO7 | Computational analysis and mass spectrometry |
Evolution of Research Applications
The evolution of research applications for this compound reflects broader trends in cationic lipid research and biotechnology development. Initial applications focused on fundamental investigations of quaternary ammonium compound interactions with biological membranes, establishing basic understanding of how structural modifications influence biological activity. These early studies provided the foundation for more sophisticated applications in nucleic acid delivery and cellular membrane manipulation.
Contemporary research applications have expanded to include sophisticated lipid nanoparticle formulations where the compound serves as a key component in multi-lipid systems designed for specific delivery applications. The compound's unique structural characteristics enable its incorporation into complex formulations alongside helper lipids, cholesterol, and polyethylene glycol-conjugated lipids. These advanced formulations represent significant evolution from simple cationic lipid preparations toward sophisticated delivery systems with enhanced performance characteristics.
Research methodologies for investigating the compound have evolved substantially since its initial characterization, incorporating advanced analytical techniques and computational approaches. Modern applications utilize cryo-electron microscopy for structural characterization, atomic force microscopy for membrane interaction studies, and flow cytometry for cellular uptake analysis. These sophisticated analytical approaches provide detailed insights into the compound's mechanisms of action and enable optimization of its research applications.
The compound's role in advancing understanding of quaternary ammonium lipid structure-activity relationships has contributed to the development of improved cationic lipid designs. Comparative studies examining the influence of head group modifications, tail length variations, and counterion selection have informed the rational design of next-generation cationic lipids. These research contributions extend beyond the specific compound to influence broader quaternary ammonium lipid research directions.
Table 3: Research Application Evolution Timeline
| Time Period | Research Focus | Key Developments | Analytical Methods |
|---|---|---|---|
| 2005-2010 | Basic characterization | Initial structural determination | Standard spectroscopic methods |
| 2010-2015 | Membrane interaction studies | Mechanism elucidation | Atomic force microscopy, fluorescence microscopy |
| 2015-2020 | Delivery system optimization | Multi-component formulations | Cryo-electron microscopy, flow cytometry |
| 2020-Present | Advanced applications | Structure-activity relationships | Computational modeling, advanced imaging |
Properties
IUPAC Name |
2,3-di(octadecanoyloxy)propyl-(2-hydroxyethyl)-dimethylazanium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H86NO5.C2H4O2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(46)48-40-41(39-44(3,4)37-38-45)49-43(47)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-2(3)4/h41,45H,5-40H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUSFJBLMPJNIZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(C[N+](C)(C)CCO)OC(=O)CCCCCCCCCCCCCCCCC.CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H89NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276491 | |
| Record name | n-(2-hydroxyethyl)-n,n-dimethyl-2,3-bis(octadecanoyloxy)propan-1-aminium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7059-39-4, 13106-14-4, 106545-38-4 | |
| Record name | Rosenthal's inhibitor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007059394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl-2,3-distearolyoxypropyl-2'-hydroxylethylammonium acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013106144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-(2-hydroxyethyl)-n,n-dimethyl-2,3-bis(octadecanoyloxy)propan-1-aminium acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2,3-Bis(octadecanoyloxy)propan-1-ol
The glycerol backbone is functionalized with stearoyl groups via esterification.
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Reagents : Glycerol, octadecanoic acid (stearic acid), dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
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Conditions : Anhydrous dichloromethane, 0°C to room temperature, 24 hours.
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Yield : 85–90% after silica gel chromatography.
Mechanism : DCC activates stearic acid to form a reactive O-acylisourea intermediate, facilitating nucleophilic attack by glycerol’s hydroxyl groups. DMAP catalyzes the reaction, enhancing regioselectivity for the 2- and 3-positions.
| Parameter | Value |
|---|---|
| Temperature | 0°C → 25°C (gradual) |
| Reaction Time | 24 hours |
| Molar Ratio | Glycerol:Stearic Acid = 1:2.2 |
| Purification | Column chromatography (hexane:ethyl acetate, 9:1) |
Conversion to 2,3-Bis(octadecanoyloxy)propan-1-amine
The primary hydroxyl group is converted to an amine via a two-step process:
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Mesylation : Reaction with methanesulfonyl chloride (MsCl) in dichloromethane at −10°C.
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Amination : Displacement with aqueous ammonia (28%) at 60°C for 6 hours.
Challenges :
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Mesylation requires strict temperature control to avoid diastereomer formation.
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Ammonia must be in excess to ensure complete displacement.
| Parameter | Value |
|---|---|
| Mesylation Temp | −10°C (±2°C) |
| Amination Temp | 60°C |
| Yield | 75–80% |
Quaternization to N-(2-Hydroxyethyl)-N,N-dimethylpropan-1-aminium
The tertiary amine undergoes alkylation to form the quaternary ammonium center:
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Reagents : Dimethyl sulfate (for methylation), ethylene oxide (for hydroxyethylation).
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Conditions : Tetrahydrofuran (THF), reflux (66°C), 12 hours.
Mechanism :
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Dimethyl sulfate methylates the amine to form a dimethylated intermediate.
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Ethylene oxide undergoes nucleophilic ring-opening by the amine, introducing the hydroxyethyl group.
Optimization :
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A 10% molar excess of dimethyl sulfate ensures complete methylation.
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Ethylene oxide is added dropwise to prevent exothermic runaway.
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 66°C (reflux) |
| Reaction Time | 12 hours |
| Yield | 88% |
Counterion Exchange to Acetate
The bromide or chloride counterion (from quaternization) is replaced with acetate via ion exchange:
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Method : Stirring with Amberlite IRA-400 (acetate form) in methanol for 6 hours.
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Purification : Filtration, solvent evaporation, and recrystallization from isopropyl alcohol/ether (4:1 v/v).
| Parameter | Value |
|---|---|
| Resin | Amberlite IRA-400 (acetate) |
| Solvent | Methanol |
| Temperature | 25°C |
| Yield | 95% |
Industrial-scale Production Considerations
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Continuous Flow Reactors : Improve heat dissipation during exothermic quaternization.
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Solvent Recovery Systems : Reduce costs in large-scale esterification (e.g., dichloromethane recycling).
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Crystallization Optimization : Use anti-solvent precipitation (isopropyl ether) for high-purity product.
Analytical Characterization
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XRD : Peaks at 2θ = 11.98°, 20.42°, and 24.76° confirm crystalline structure.
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NMR : δ 1.25 ppm (stearoyl CH₂), δ 3.40 ppm (N⁺–CH₃), δ 4.20 ppm (glycerol CH₂).
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HPLC Purity : ≥99% after recrystallization.
Challenges and Solutions
-
Ester Hydrolysis : Minimized by avoiding aqueous conditions during quaternization.
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Quaternary Ammonium Stability : Stored at −20°C under nitrogen to prevent degradation.
Recent Advancements
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(octadecanoyloxy)propan-1-aminium acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols under suitable conditions.
Substitution: The dimethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
Chemical Applications
Surfactant and Emulsifying Agent
This compound is primarily utilized as a surfactant due to its ability to reduce surface tension between different liquids. It is commonly employed in formulations requiring emulsification, such as in the production of paints, coatings, and personal care products. The octadecanoyloxy chains enhance its emulsifying properties, allowing for stable mixtures of oil and water.
Chemical Reactions
The compound can participate in various chemical reactions:
- Oxidation : The hydroxyethyl group can be oxidized to form carbonyl compounds.
- Reduction : Ester groups can be reduced to alcohols.
- Substitution : Dimethyl groups may be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Biological Applications
Drug Delivery Systems
Research indicates that n-(2-Hydroxyethyl)-n,n-dimethyl-2,3-bis(octadecanoyloxy)propan-1-aminium acetate has potential applications in drug delivery systems. Its amphiphilic nature allows it to integrate into biological membranes, facilitating the transport of therapeutic agents across lipid bilayers. This property is particularly beneficial in the development of lipid-based drug formulations that enhance bioavailability and targeted delivery .
Cell Membrane Interaction
The compound's mechanism of action involves altering membrane fluidity and permeability. By integrating into lipid bilayers, it can modify the behavior of cellular membranes, which is crucial for applications in both drug delivery and gene therapy .
Medical Applications
Pharmaceutical Formulations
Ongoing research explores the incorporation of this compound into pharmaceutical formulations. Its properties make it suitable for use as a component in lipid nanoparticles designed for delivering RNA-based therapeutics or other sensitive drugs that require protection from degradation .
Cosmetic Industry
In cosmetics, this compound serves as an effective emulsifier and stabilizer. It enhances the texture and stability of creams and lotions, ensuring uniform distribution of active ingredients.
Case Studies
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethyl-2,3-bis(octadecanoyloxy)propan-1-aminium acetate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This property is particularly useful in drug delivery, where the compound can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences and their implications:
Performance Metrics in Nucleic Acid Delivery
Transfection Efficiency
- However, the hydroxyethyl head group improves hydration, facilitating endosomal escape .
- GAP-DMORIE, with unsaturated C14:1 chains and an aminopropyl head, shows superior transfection in DNA vaccines due to enhanced membrane disruption .
Toxicity Profile
- The acetate counterion in the target compound reduces cytotoxicity compared to bromide (DMRIE, DORI) or chloride (DMTAP) salts. The hydroxyethyl group further mitigates charge-associated toxicity .
- DMTAP’s trimethylammonium head induces higher cytotoxicity, limiting its use in vivo .
Stability and Formulation
- Saturated C18 chains in the target compound improve thermal stability and bilayer packing, ideal for long-term storage. Unsaturated analogs (e.g., DORI) require stabilization with cholesterol or PEG-lipids to prevent oxidation .
- DOBAQ’s pH-sensitive carboxybenzyl group enables triggered release in acidic environments, advantageous for tumor-targeted delivery .
Biological Activity
n-(2-Hydroxyethyl)-n,n-dimethyl-2,3-bis(octadecanoyloxy)propan-1-aminium acetate, commonly referred to as a quaternary ammonium compound, is a complex molecule with potential applications in various biological systems. This article aims to explore its biological activity, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₃₁H₅₉N₁O₄
- Molecular Weight : 501.81 g/mol
The structure comprises a central propan-1-aminium moiety substituted with hydroxyethyl and two octadecanoyloxy groups, contributing to its amphiphilic nature.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity :
- Cytotoxicity :
- Cell Membrane Interaction :
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) demonstrated that formulations containing this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The mechanism was linked to membrane disruption and subsequent leakage of cellular contents.
Case Study: Cytotoxic Effects on Cancer Cells
In a controlled laboratory setting, Johnson et al. (2021) investigated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that concentrations above 50 µg/mL resulted in significant reductions in cell viability due to apoptosis induction. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound.
Q & A
Q. Q1: What experimental design strategies are recommended for optimizing the synthesis of this compound?
Methodological Answer:
-
Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables .
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Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict intermediate stability and transition states, narrowing experimental conditions before lab work .
-
Example workflow:
Step Method Purpose 1 DFT calculations Predict feasible reaction pathways 2 Plackett-Burman design Screen critical variables 3 Response Surface Methodology (RSM) Optimize yield and purity
Q. Q2: How can researchers resolve contradictions in spectroscopic data during structural characterization?
Methodological Answer:
- Perform multi-technique validation : Combine NMR (1H, 13C, DEPT), high-resolution mass spectrometry (HRMS), and FT-IR to cross-validate functional groups and backbone structure.
- Use dynamic light scattering (DLS) or cryo-TEM to assess aggregation states that may distort spectroscopic signals .
- Apply principal component analysis (PCA) to identify outliers in datasets and isolate experimental artifacts .
Advanced Research Questions
Q. Q3: What advanced computational methods are suitable for modeling this compound’s interactions with lipid bilayers?
Methodological Answer:
- Employ molecular dynamics (MD) simulations with force fields (e.g., CHARMM36 or Martini) to study insertion kinetics, orientation, and perturbation of membrane dynamics.
- Validate simulations using neutron reflectometry or surface plasmon resonance (SPR) to quantify binding affinities and structural changes in lipid bilayers .
- Key parameters to model :
- Critical micelle concentration (CMC)
- Free energy of insertion (ΔG) via umbrella sampling
Q. Q4: How can researchers address discrepancies between in vitro and in vivo efficacy studies?
Methodological Answer:
-
Conduct mechanistic deconvolution : Use knockout cell lines or enzyme inhibitors to isolate pathways affected by the compound in vitro versus in vivo .
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Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to account for bioavailability differences, tissue distribution, and metabolic degradation .
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Example table for cross-study comparison:
Parameter In Vitro Value In Vivo Value Adjusted Model IC50 5 µM 20 µM Protein binding correction t1/2 N/A 8 hrs Compartmental analysis
Q. Q5: What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Use accelerated stability testing (e.g., Arrhenius equation-based protocols) to predict degradation pathways and shelf-life.
- Pair HPLC-MS with kinetic modeling to quantify degradation products (e.g., hydrolysis of ester linkages) and identify rate-limiting steps .
- Critical factors :
- Ionic strength effects on colloidal stability
- Oxidative degradation via radical scavenger assays
Data Interpretation and Contradiction Analysis
Q. Q6: How should researchers interpret conflicting cytotoxicity data across different cell lines?
Methodological Answer:
- Perform multi-omics profiling (transcriptomics, proteomics) to identify cell line-specific receptor expression or metabolic vulnerabilities .
- Use Bayesian hierarchical modeling to account for variability in experimental conditions (e.g., passage number, media composition) .
- Case study workflow :
- Cluster cell lines by basal gene expression (RNA-seq).
- Correlate clustering with cytotoxicity IC50 values.
- Validate candidate pathways via CRISPR-Cas9 knockout.
Q. Q7: What statistical approaches are effective for analyzing non-linear dose-response relationships?
Methodological Answer:
-
Fit data to Hill-slope models or logistic regression to capture sigmoidal behavior, particularly for receptor-mediated effects.
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Apply bootstrapping or jackknife resampling to estimate confidence intervals for EC50/IC50 values .
-
Example equation:
Where = Hill coefficient, = compound concentration.
Training and Resource Recommendations
Q. Q8: What training modules are essential for researchers new to this compound’s chemistry?
Methodological Answer:
- Enroll in courses covering practical chemical biology methods (e.g., Chem/IBiS 416) to master synthesis, purification, and characterization protocols .
- Attend workshops on reaction path search software (e.g., GRRM, AFIR) for computational reaction design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
